2-(1,1,2,2,3,3,3-heptafluoropropyl)-4,7-dimethoxy-1H-1,3-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

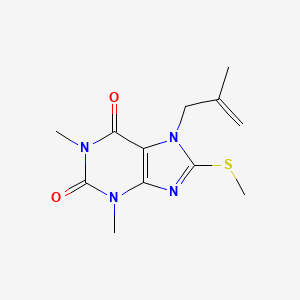

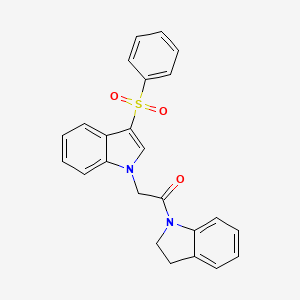

The compound “2-(1,1,2,2,3,3,3-heptafluoropropyl)-4,7-dimethoxy-1H-1,3-benzimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of fields including pharmaceuticals, dyes, pigments, and pesticides .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzimidazole core, which is a fused benzene and imidazole ring. It would also have a heptafluoropropyl group attached, which is a propyl group where all the hydrogen atoms have been replaced by fluorine. Additionally, it would have methoxy groups attached to the benzimidazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its fluorine atoms, which are highly electronegative, and its aromatic and heterocyclic rings .Applications De Recherche Scientifique

Mechanism of Action and Biological Impact

Benzimidazoles, including derivatives similar to 2-(1,1,2,2,3,3,3-heptafluoropropyl)-4,7-dimethoxy-1H-1,3-benzimidazole, are known for their role as fungicides and potential use in cancer chemotherapy. They inhibit microtubule assembly by binding to the tubulin molecule. This action makes them useful tools in studying the structure and function of microtubules, contributing to our understanding of cell biology and the development of cancer treatments (Davidse, 1986).

Synthesis and Chemical Properties

Efforts to synthesize and modify benzimidazole derivatives to enhance their biological and pharmacological properties are well-documented. The C–S cross-coupling of 2-mercaptobenzazoles is highlighted as a general and applicable method for constructing various 2-arylthio-benzazoles, demonstrating the versatility and potential of these compounds in medicinal chemistry (Vessally et al., 2018).

Anticancer Potential

Recent research into benzimidazole derivatives has identified them as promising anticancer agents. Their anticancer properties are attributed to various mechanisms, including acting as topoisomerase inhibitors, intercalation into DNA, and inhibition of microtubule assembly. These findings suggest that benzimidazole derivatives could be effective in treating a range of cancers through multiple pathways (Akhtar et al., 2019).

Mannich Bases of Benzimidazole Derivatives

Mannich bases of benzimidazole derivatives show significant medicinal applications, including antibacterial, antifungal, and anti-inflammatory activities. This highlights the importance of benzimidazole as a core structure in developing new therapeutic agents with increased efficacy and lower toxicity (Vasuki et al., 2021).

Therapeutic Potential and Drug Repurposing

Benzimidazole anthelmintics, known for their antiparasitic action, have shown potent anticancer effects, such as disrupting microtubule polymerization and inducing apoptosis. These findings support the repurposing of benzimidazole anthelmintics as potential anticancer therapies, offering a broad spectrum of activity against various cancer types (Son et al., 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(1,1,2,2,3,3,3-heptafluoropropyl)-4,7-dimethoxy-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F7N2O2/c1-22-5-3-4-6(23-2)8-7(5)20-9(21-8)10(13,14)11(15,16)12(17,18)19/h3-4H,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTVVJENZPMFYSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)N=C(N2)C(C(C(F)(F)F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F7N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(dimethylamino)-N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]pyridazine-3-carboxamide](/img/structure/B2720656.png)

![3-{[5-(4-fluorophenyl)pyrimidin-2-yl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B2720660.png)

![N-(4-ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2720664.png)

![3-({3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}sulfonyl)-2,6-dichloropyridine](/img/structure/B2720665.png)

![N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2720668.png)

![2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-1-(naphthalen-2-yl)ethanone](/img/structure/B2720670.png)

![7-chloro-N-(3,5-dimethylphenyl)-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2720671.png)

![3-[3-(4-fluorophenoxy)phenyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B2720676.png)